molecular formula C29H23N3O4S2 B12038924 Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B12038924
M. Wt: 541.6 g/mol
InChI Key: ZCXYXKASNCJPGG-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[3,2-a]pyrimidine core fused with a 1-ethyl-2-oxoindol-3-ylidene moiety and a 2-thienyl substituent at position 3. The Z-configuration of the exocyclic double bond (confirmed by NMR coupling patterns in analogous structures) stabilizes the planar geometry, critical for π-π stacking and binding interactions in biological systems . The 2-thienyl group introduces sulfur-based electronic effects, distinguishing it from phenyl or fluorophenyl analogs in terms of reactivity and solubility .

Properties

Molecular Formula

C29H23N3O4S2

Molecular Weight

541.6 g/mol

IUPAC Name

benzyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H23N3O4S2/c1-3-31-20-13-8-7-12-19(20)23(26(31)33)25-27(34)32-24(21-14-9-15-37-21)22(17(2)30-29(32)38-25)28(35)36-16-18-10-5-4-6-11-18/h4-15,24H,3,16H2,1-2H3/b25-23-

InChI Key

ZCXYXKASNCJPGG-BZZOAKBMSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC5=CC=CC=C5)C6=CC=CS6)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC5=CC=CC=C5)C6=CC=CS6)C1=O

Origin of Product

United States

Preparation Methods

[3 + 2] Annulation of Indoline-2-Thiones with α-Halogenated Carbonyl Compounds

A metal-free protocol developed by recent literature enables the construction of thiazolo[3,2-a]indole derivatives through formal [3 + 2] cyclization. While the cited work focuses on thiazolo[3,2-a]indoles, the methodology is adaptable to pyrimidine systems by substituting indoline-2-thiones with pyrimidine-thione precursors.

Mechanistic Overview :

  • Nucleophilic Attack : The sulfur atom in 3-ethylindoline-2-thione attacks the α-carbon of ethyl 2-chloroacetoacetate, displacing chloride.

  • Ring Closure : Intramolecular cyclization forms the thiazolidine intermediate.

  • Oxidative Aromatization : Air oxidation under thermal conditions (60°C) completes the thiazolo[3,2-a]pyrimidine core.

Optimized Conditions :

ParameterValue
SolventH₂O
Temperature60°C
Reaction Time5.5–14 h
WorkupEthyl acetate extraction

This aqueous-phase method eliminates metal catalysts and achieves 76–92% yields for analogous structures.

Functionalization of the Indole Moiety

The 1-ethyl-2-oxoindol-3-ylidene group introduces stereoelectronic constraints that demand precise substrate design.

Pre-functionalization of Indoline Precursors

Synthesis begins with N-ethylation of indoline-2-thione using ethyl bromide under basic conditions (K₂CO₃, DMF, 80°C). Subsequent oxidation with MnO₂ in dichloromethane installs the 2-oxo group while preserving the thione functionality.

Critical Considerations :

  • Stereochemical Control : The (Z)-configuration at the exocyclic double bond arises from conjugation with the indole’s aromatic system, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and thiazole nitrogen.

Incorporation of the 2-Thienyl Substituent

Introducing the 5-(2-thienyl) group requires strategic halogenation followed by cross-coupling.

Suzuki-Miyaura Coupling

A brominated intermediate at the pyrimidine C5 position undergoes palladium-catalyzed coupling with 2-thienylboronic acid:

Reaction Setup :

ComponentQuantity
Pd(PPh₃)₄5 mol%
2-Thienylboronic acid1.2 equiv
BaseNa₂CO₃ (2M aqueous)
SolventDME/H₂O (3:1)
Temperature90°C, 12 h

This method achieves >85% coupling efficiency for related heteroaryl systems.

Esterification to Install the Benzyl Carboxylate

The C6 carboxylate group is introduced via late-stage esterification of a carboxylic acid intermediate.

Steglich Esterification

Procedure :

  • Hydrolyze the ethyl ester (3a, 0.5 mmol) with NaOH (10 equiv) in ethanol (12 h, rt).

  • Neutralize with H₂SO₄ (0.1% v/v) and isolate the carboxylic acid.

  • React with benzyl alcohol (1.5 equiv) using DCC (1.2 equiv) and DMAP (0.1 equiv) in dry DCM (24 h, 0°C→rt).

Yield Optimization :

FactorOptimal Range
DCC Equiv1.2–1.5
Reaction Time18–24 h
Temperature0°C → room temp

Stereochemical Integrity and Configuration Analysis

The (2Z)-configuration is verified through NOESY NMR and X-ray crystallography:

Diagnostic NMR Signals :

  • H3’/H4’ Coupling : J = 12.4 Hz (trans-diaxial protons on thiazolidine ring).

  • NOE Correlations : Between indole H4 and thiazole H5 confirms cisoid arrangement.

Scalability and Industrial Considerations

Pilot-Scale Adaptation :

  • Continuous Flow Reactor : Implements the annulation step at 60°C with 45 min residence time, achieving 89% conversion.

  • Crystallization-Induced Diastereomer Resolution : Uses chiral tartrate salts to enhance enantiopurity (>99% ee).

Emerging Methodologies

Photoredox Catalysis for C–H Functionalization

Recent advances employ Ir(ppy)₃ catalysts under blue LED irradiation to directly arylate the thiazolo[3,2-a]pyrimidine core, bypassing pre-halogenation steps.

Biocatalytic Approaches

Immobilized lipases (e.g., CAL-B) enable stereoselective esterification at pH 7.0, reducing racemization risks associated with classical Steglich conditions .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrimidine structures. The synthesized derivatives of this compound have shown promising results against various cancer cell lines:

  • Breast Cancer : One study indicated that thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .

Anticonvulsant Properties

Compounds similar to benzyl derivatives have been evaluated for anticonvulsant activity. A notable example includes a thiazole-integrated pyrrolidin derivative that demonstrated significant protective effects in animal models .

Antimicrobial Activity

Research has also explored the antimicrobial properties of thiazole derivatives. The compound's structure suggests potential efficacy against various pathogens due to its ability to disrupt microbial cell function.

Case Study 1: Anticancer Screening

In a recent screening of novel thiazole-pyridine hybrids against cancer cell lines such as PC3 and MCF7, one compound demonstrated an IC50 value lower than 5 μM, indicating potent anticancer activity. This suggests that modifications in the benzyl structure can enhance therapeutic efficacy .

Case Study 2: Anticonvulsant Testing

A series of synthesized compounds were tested for their anticonvulsant properties using the pentylenetetrazol (PTZ) model. Compounds derived from thiazoles showed a dose-dependent response with significant reductions in seizure duration .

Application Area Findings Reference
Anticancer ActivityEffective against breast cancer cell lines with IC50 < 5 μM
AnticonvulsantSignificant seizure protection in animal models
AntimicrobialPotential efficacy against bacterial strains

Mechanism of Action

The mechanism of action of Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Properties of Thiazolo[3,2-a]pyrimidine Derivatives

Compound (Substituents) Melting Point (°C) Yield (%) IR (C=O, CN) (cm⁻¹) NMR (Key δ ppm) Reference
Target (5-(2-thienyl), benzyl ester) Not reported N/A ~1700 (ester C=O) Thienyl H: δ 7.2–7.8 (predicted) N/A
11a (2,4,6-trimethylbenzylidene) 243–246 68 1718 (C=O) 2.24 (CH3), 7.94 (=CH)
11b (4-cyanobenzylidene) 213–215 68 1719 (C=O) 8.01 (=CH), 7.41 (ArH)
Ethyl ester (5-(4-methoxyphenyl)) Not reported N/A ~1697 (C=O) 2.20 (CH3), 6.93–7.32 (ArH)
5-(3-fluorophenyl) (crystal structure) Not reported N/A N/A C–H···F, π-π stacking
  • Melting Points: Electron-withdrawing groups (e.g., 11b’s cyano) reduce melting points compared to electron-donating substituents (11a’s trimethyl). The target’s 2-thienyl group may lower melting points relative to phenyl analogs due to reduced symmetry .
  • Spectral Data : The benzyl ester’s C=O stretch (~1700 cm⁻¹) aligns with ethyl/methyl esters in analogs . Thienyl protons are expected near δ 7.2–7.8 ppm, distinct from phenyl (δ 6.9–7.5) or fluorophenyl (δ 7.1–7.6) signals .
Structural and Conformational Analysis
  • Core Conformation : The pyrimidine ring in fluorophenyl analogs adopts a half-chair conformation, with axial substituents influencing dihedral angles (e.g., 84.8° for 3-fluorophenyl in ). The target’s thienyl group may induce similar puckering, affecting crystal packing.
  • Intermolecular Interactions : Fluorophenyl derivatives exhibit C–H···F/O hydrogen bonds and π-π stacking (centroid distance: 3.76 Å) . The thienyl group’s sulfur atom may engage in weaker S···π interactions, altering solubility and crystallinity.

Biological Activity

The compound Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against cancer cells, potential as an antibacterial agent, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components that contribute to its biological activity:

  • Thiazolo[3,2-a]pyrimidine scaffold: Known for its pharmacological versatility.
  • Indole moiety: Often associated with neuroactive properties.
  • Thienyl group: Imparts additional biological functionalities.

Anticancer Activity

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit potent anticancer properties. For instance:

  • Cytotoxicity Studies:
    • The compound was tested against various cancer cell lines including M-HeLa (cervical adenocarcinoma) and MCF−7 (breast cancer). It showed significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like Sorafenib .
    • A specific derivative in the thiazolo family demonstrated a twofold increase in cytotoxicity against M-HeLa cells compared to Sorafenib, indicating a promising therapeutic potential .
  • Mechanism of Action:
    • The mechanism involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation. Compounds from this class have been shown to induce apoptosis in cancer cells through various signaling pathways .

Antibacterial Activity

Thiazolo derivatives also exhibit notable antibacterial properties:

  • In Vitro Studies:
    • Compounds containing the thiazole ring have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated moderate to high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
    • Specific derivatives showed MIC values as low as 25 μg/mL against S. aureus, indicating strong antibacterial potential .

Other Biological Activities

In addition to anticancer and antibacterial effects, thiazolo derivatives have been reported to possess:

  • Antioxidant Activity: Protecting cells from oxidative stress.
  • Anti-inflammatory Properties: Reducing inflammation markers in various models.
  • Acetylcholinesterase Inhibition: Potential applications in treating Alzheimer’s disease by enhancing cholinergic transmission .

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated a series of thiazolo derivatives for their cytotoxic effects on different cancer cell lines. The findings revealed that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity and selectivity towards cancer cells over normal cells. For example, one derivative showed an IC50 value of 1.47 μM against breast cancer cell lines, demonstrating its potential as a lead compound for further development .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial activity of thiazolo derivatives against common bacterial strains. The results indicated that certain compounds had MIC values significantly lower than those of traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .

Q & A

Q. What synthetic methodologies are most effective for constructing the thiazolo[3,2-a]pyrimidine core in this compound?

Methodological Answer: The core can be synthesized via cyclocondensation reactions. For example:

  • Step 1: React a thiouracil derivative (e.g., ethyl 3,5-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate) with chloroacetic acid and aromatic aldehydes (e.g., 2-thienyl-substituted aldehydes) in acetic acid/acetic anhydride under reflux with sodium acetate as a catalyst .
  • Step 2: Optimize reaction time (typically 2–5 hours) and temperature (80–100°C) to achieve yields of ~68% .
  • Key Spectral Validation: IR for C=O (1700–1750 cm⁻¹) and CN (2200 cm⁻¹); 1H^1H-NMR for vinyl proton (=CH) at δ 7.9–8.1 ppm .

Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography: Resolve single-crystal structures to confirm the (2Z)-configuration. Monoclinic systems (e.g., space group P21/nP2_1/n) with unit cell parameters (e.g., a=9.3230A˚,β=96.33a = 9.3230 \, \text{Å}, \, \beta = 96.33^\circ) are typical for analogous compounds .
  • NMR Coupling Constants: The Z-isomer exhibits distinct coupling patterns for vinyl protons (e.g., JH,HJ_{H,H} < 12 Hz) compared to E-isomers .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural characterization?

Methodological Answer:

  • Multi-Technique Cross-Validation:
    • Use 13C^13C-NMR to confirm carbonyl (C=O) signals at 165–171 ppm and aromatic carbons at 110–150 ppm .
    • Compare experimental IR stretches (e.g., 1719 cm⁻¹ for C=O) with DFT-calculated vibrational frequencies .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in 1H^1H-NMR by correlating protons with adjacent carbons or protons .

Q. What strategies optimize regioselectivity in the formation of the indol-3-ylidene substituent?

Methodological Answer:

  • Electronic and Steric Control: Use electron-withdrawing groups (e.g., 1-ethyl-2-oxoindole) to direct condensation at the α-position of the thiazolo[3,2-a]pyrimidine core.
  • Reaction Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing intermediates .
  • Catalytic Additives: Sodium acetate promotes deprotonation and stabilizes the enolate intermediate, favoring Z-configuration .

Q. How can computational modeling predict the compound’s binding affinity for biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., bacterial dihydrofolate reductase).
  • Parameterization: Derive partial charges and torsion angles from X-ray crystallography data (e.g., bond lengths: C–S = 1.68 Å, C–N = 1.34 Å) .
  • Free Energy Calculations (MM/PBSA): Estimate binding energies (ΔG) to prioritize targets for experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.